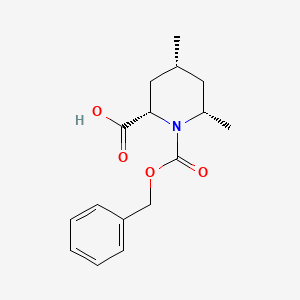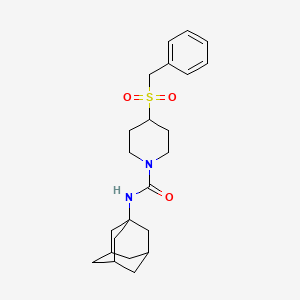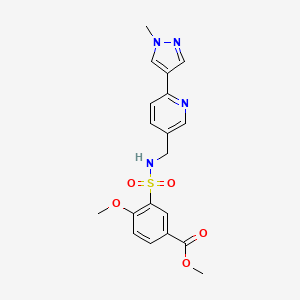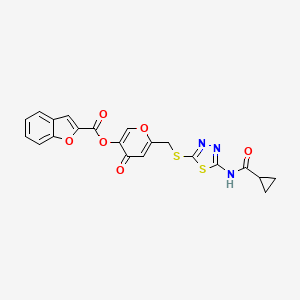
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid, also known as Dmpip, is a piperidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits a unique chemical structure that makes it a promising candidate for the development of novel drugs and therapeutic agents.
Mécanisme D'action
The exact mechanism of action of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters and ion channels. It has been shown to enhance the activity of GABAergic neurotransmission, which is involved in the regulation of neuronal excitability and inhibition. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to inhibit the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Effets Biochimiques Et Physiologiques
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy, as well as to reduce pain and inflammation in models of neuropathic pain and inflammatory conditions. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and therapeutic agents. Additionally, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have a low toxicity profile, making it a safer alternative to other drugs with similar pharmacological activities. However, one of the limitations of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid is its relatively low potency compared to other drugs with similar effects, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the study of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. One area of research could focus on the development of more potent derivatives of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid with improved pharmacological properties. Additionally, further studies could investigate the potential applications of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid as a tool for the study of ion channel function and neurotransmitter regulation could also be explored.
Méthodes De Synthèse
The synthesis of (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid can be achieved through a multistep process involving the reaction of piperidine with various reagents. One of the most commonly used methods involves the reaction of piperidine with methyl chloroformate, followed by the addition of phenylmagnesium bromide and subsequent hydrolysis to yield (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid. Other methods involve the use of different starting materials and reagents, such as N-methylpiperidine and diethyl malonate.
Applications De Recherche Scientifique
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In addition, (2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid has been found to have potential applications in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
(2S,4R,6S)-4,6-dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-12(2)17(14(9-11)15(18)19)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHQEUEPDJLJX-DYEKYZERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R,6S)-4,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2495106.png)
![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)
![5-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2495110.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)


